molecular formula C21H18N4O4S B2663054 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1171749-93-1

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2663054
CAS RN: 1171749-93-1
M. Wt: 422.46
InChI Key: PCHKWKKXAGTAKS-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C21H18N4O4S and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

Compounds related to N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide have been studied for their potential as antibacterial agents. For instance, analogs of pyrazole derivatives were synthesized and showed promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis. These compounds were evaluated for their cytotoxic activity against mammalian cell lines, indicating that the compounds exhibit antibacterial activity at non-cytotoxic concentrations. Such research indicates the potential of these compounds in the development of new antibacterial agents (Palkar et al., 2017).

Antitumor Agents

Novel pyrazole derivatives have been designed and synthesized with the aim of finding new antitumor agents. Some of these compounds demonstrated significant tumor cell growth inhibitory activity, highlighting the potential of pyrazole derivatives in cancer research. For example, certain compounds showed high potency against leukemia and lung tumor cells, with one compound identified as a novel tubulin polymerization inhibitor (Cui et al., 2019).

Anti-Inflammatory and Analgesic Agents

Research into compounds derived from visnaginone and khellinone has led to the development of novel heterocyclic compounds with anti-inflammatory and analgesic properties. These compounds were tested as cyclooxygenase inhibitors and showed significant analgesic and anti-inflammatory activities. This research contributes to the understanding of how modifications to the chemical structure can influence the biological activity of these compounds, potentially leading to the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Antituberculosis Activity

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. One compound showed promising activity across various tests, including the Mycobacterium smegmatis GyrB ATPase assay and the Mycobacterium tuberculosis DNA gyrase supercoiling assay. This research highlights the potential application of these compounds in the treatment of tuberculosis (Jeankumar et al., 2013).

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-27-15-4-5-16-19(12-15)30-21(23-16)25(10-9-24-8-2-7-22-24)20(26)14-3-6-17-18(11-14)29-13-28-17/h2-8,11-12H,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHKWKKXAGTAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CCN3C=CC=N3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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